molecular formula C22H13BrCl2N2O B11712759 N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11712759
M. Wt: 472.2 g/mol
InChI Key: QSKAZFOLIUJQEL-PPXUFTNESA-N
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Description

(1E,2E)-3-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is a complex organic compound characterized by its unique structure, which includes bromophenyl and dichlorophenyl groups attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-3-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of bromophenyl and dichlorophenyl groups through substitution reactions. The final step involves the formation of the imine group under controlled conditions, often using a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-3-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1E,2E)-3-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions

Properties

Molecular Formula

C22H13BrCl2N2O

Molecular Weight

472.2 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine

InChI

InChI=1S/C22H13BrCl2N2O/c23-15-5-1-3-14(11-15)4-2-10-26-17-7-9-21-20(13-17)27-22(28-21)18-8-6-16(24)12-19(18)25/h1-13H/b4-2+,26-10?

InChI Key

QSKAZFOLIUJQEL-PPXUFTNESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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